1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol 1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 1396884-36-8
VCID: VC6358336
InChI: InChI=1S/C17H26N2O4S/c1-2-23-15-5-7-16(8-6-15)24(21,22)19-11-9-18(10-12-19)13-17(20)14-3-4-14/h5-8,14,17,20H,2-4,9-13H2,1H3
SMILES: CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O
Molecular Formula: C17H26N2O4S
Molecular Weight: 354.47

1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

CAS No.: 1396884-36-8

Cat. No.: VC6358336

Molecular Formula: C17H26N2O4S

Molecular Weight: 354.47

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol - 1396884-36-8

Specification

CAS No. 1396884-36-8
Molecular Formula C17H26N2O4S
Molecular Weight 354.47
IUPAC Name 1-cyclopropyl-2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Standard InChI InChI=1S/C17H26N2O4S/c1-2-23-15-5-7-16(8-6-15)24(21,22)19-11-9-18(10-12-19)13-17(20)14-3-4-14/h5-8,14,17,20H,2-4,9-13H2,1H3
Standard InChI Key IBQBCKCNXZPZBS-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features a central piperazine ring (C4H10N2\text{C}_4\text{H}_{10}\text{N}_2) substituted at the 1-position with a 2-hydroxyethyl group and at the 4-position with a 4-ethoxyphenylsulfonyl moiety. The cyclopropyl ring is attached to the ethanol side chain, contributing steric complexity. Key structural attributes include:

  • Piperazine Core: A six-membered diamine ring that enhances solubility and enables hydrogen bonding with biological targets .

  • Sulfonyl Bridge: The SO2\text{SO}_2 group links the piperazine to the 4-ethoxyphenyl ring, a configuration known to improve metabolic stability and receptor affinity .

  • Ethoxyphenyl Group: The para-ethoxy substitution (-OCH2CH3\text{-OCH}_2\text{CH}_3) introduces electron-donating effects, potentially modulating electronic interactions in binding sites.

  • Cyclopropyl-Ethanol Moiety: The cyclopropane ring imposes torsional strain, which may influence conformational dynamics in solution .

Table 1: Structural Descriptors

PropertyValueSource
IUPAC Name1-cyclopropyl-2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O
InChIKeyIBQBCKCNXZPZBS-UHFFFAOYSA-N
Molecular Weight354.47 g/mol

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves multi-step reactions, as outlined in patent and database records :

  • Piperazine Functionalization:

    • The piperazine ring is sulfonylated using 4-ethoxyphenylsulfonyl chloride under basic conditions (e.g., Et3N\text{Et}_3\text{N}) in dichloromethane at 0–25°C.

    • Subsequent N-alkylation introduces the 2-hydroxyethyl group via reaction with 1-cyclopropyl-2-bromoethanol .

  • Cyclopropane Incorporation:

    • Cyclopropanation is achieved through a Simmons–Smith reaction or transition metal-catalyzed cyclization, though specific details remain proprietary.

Yield optimization (reported up to 91% for analogous compounds ) requires careful control of stoichiometry, temperature, and solvent polarity. Purification typically involves column chromatography with methanol/dichloromethane gradients .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

ParameterValue/DescriptionSource
LogP (Predicted)2.1–2.5
Hydrogen Bond Donors2 (hydroxyl and piperazine NH)
Hydrogen Bond Acceptors6 (sulfonyl O, ether O, hydroxyl O)

Research Challenges and Future Directions

Knowledge Gaps

  • In Vitro/In Vivo Profiles: Absence of published cytotoxicity or pharmacokinetic data necessitates preclinical assays .

  • Stereochemical Effects: The impact of cyclopropane stereochemistry on bioactivity remains unexplored .

Optimization Strategies

  • Prodrug Design: Esterification of the hydroxyl group could improve oral bioavailability.

  • Structure-Activity Relationships (SAR): Systematic variation of the ethoxy and cyclopropyl substituents may enhance selectivity .

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